Molecular Docking: Khellinol's Superior MAPK14 Binding Affinity
In a head-to-head in silico molecular docking study evaluating binding affinity against the MAPK14 (p38 MAP kinase) protein, khellinol demonstrated significantly stronger binding than its structural analogs khellin and visnagin [1].
| Evidence Dimension | Binding Affinity to MAPK14 |
|---|---|
| Target Compound Data | −7.0 kcal/mol |
| Comparator Or Baseline | Khellin: −6.1 kcal/mol; Visnagin: −6.8 kcal/mol |
| Quantified Difference | Khellinol shows 14.8% stronger binding than khellin and 2.9% stronger binding than visnagin. |
| Conditions | In silico molecular docking analysis using AutoDock Vina. The target was the MAPK14 (p38 MAP kinase) protein, a key mediator in inflammatory and viral response pathways, including COVID-19 [1]. |
Why This Matters
For researchers investigating MAPK14-mediated pathways, khellinol's superior binding affinity makes it a more potent and promising lead compound for anti-inflammatory or antiviral drug development compared to khellin or visnagin.
- [1] Molecules. 2022;27(18):5955. Transcriptomics, Cheminformatics, and Systems Pharmacology Strategies Unveil the Potential Bioactives to Combat COVID-19. Table 4. View Source
